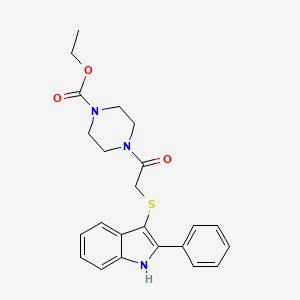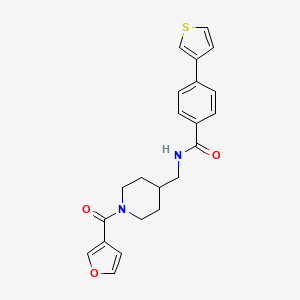
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Metabolism and Disposition Studies
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, due to its complex structure, has been a subject of metabolism and disposition studies to understand its pharmacokinetic profile. For example, Renzulli et al. (2011) detailed the disposition and metabolism of a similar orexin receptor antagonist in humans, highlighting the comprehensive metabolic profiling necessary for such compounds. This study emphasizes the importance of understanding the metabolic pathways and excretion mechanisms of novel therapeutic agents (Renzulli et al., 2011).
Synthesis and Characterization
The synthesis and characterization of novel benzamides, including those with furan and thiophene moieties, have been extensively studied. Khatiwora et al. (2013) explored the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, demonstrating the versatility and potential therapeutic applications of such compounds. These studies are crucial for developing new pharmaceuticals with improved efficacy and safety profiles (Khatiwora et al., 2013).
Neuroinflammation Imaging
Advanced imaging techniques have leveraged compounds like N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide for neuroinflammation studies. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used as a noninvasive tool for imaging of reactive microglia and disease-associated neuroinflammation in vivo. This application underscores the compound's potential in neuroscientific research, especially in understanding and diagnosing neurodegenerative diseases (Horti et al., 2019).
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-21(18-3-1-17(2-4-18)20-8-12-28-15-20)23-13-16-5-9-24(10-6-16)22(26)19-7-11-27-14-19/h1-4,7-8,11-12,14-16H,5-6,9-10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQSYKPQUZEGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)
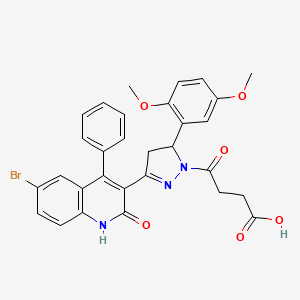

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)


![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
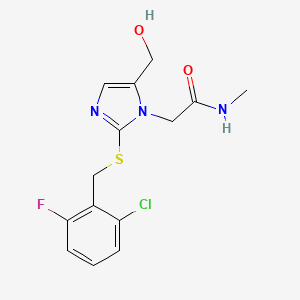

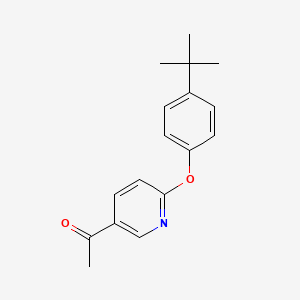
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)
